molecular formula C6H14ClNO3 B2512499 3-Methoxy-2-methyl-2-(methylamino)propanoic acid hydrochloride CAS No. 1820675-20-4

3-Methoxy-2-methyl-2-(methylamino)propanoic acid hydrochloride

Cat. No.: B2512499
CAS No.: 1820675-20-4
M. Wt: 183.63
InChI Key: GUFDTTSALUJVSO-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-2-(methylamino)propanoic acid hydrochloride is a substituted propanoic acid derivative featuring a methoxy group at the 3-position, a methyl group at the 2-position, and a methylamino substituent also at the 2-position.

Properties

IUPAC Name

3-methoxy-2-methyl-2-(methylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-6(7-2,4-10-3)5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFDTTSALUJVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(=O)O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-2-(methylamino)propanoic acid hydrochloride typically involves the reaction of 3-methoxy-2-methylpropanoic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-2-(methylamino)propanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of 3-Methoxy-2-methyl-2-(methylamino)propanoic acid, which can be further utilized in different applications.

Scientific Research Applications

Neurotransmitter Transporter Substrate

Research indicates that 3-Methoxy-2-methyl-2-(methylamino)propanoic acid hydrochloride acts as a substrate for A-type amino acid transporters. This characteristic is crucial for its application in neuropharmacology, particularly in studying neurotransmitter dynamics in the brain.

Table 1: Inhibition Studies on Amino Acid Uptake

CompoundUptake (Control)Inhibition (%)
(R)-FAMP13.06±0.2367.34
(S)-FAMP4.77±0.7374.66
(R)-NMeFAMP7.08±0.4753.93

This table summarizes the uptake inhibition percentages of various compounds related to this compound, demonstrating its potential as a tool for studying amino acid transport mechanisms .

Radiolabeling Applications

The compound has been utilized in radiolabeling studies for imaging applications, particularly in positron emission tomography (PET). Its fluorinated analogs have been synthesized for this purpose, enhancing the visualization of metabolic processes in vivo.

Case Study: Radiolabeled Analogs

A study focused on synthesizing fluorinated derivatives of 3-Methoxy-2-methyl-2-(methylamino)propanoic acid for use as PET tracers demonstrated that these compounds could effectively target specific amino acid transporters, providing insights into tumor metabolism and neurological disorders .

Therapeutic Potential

The ability of this compound to modulate neurotransmitter systems suggests potential therapeutic applications in treating various neurological conditions, including depression and anxiety disorders.

Antidepressant Effects

Preliminary studies have indicated that compounds structurally related to 3-Methoxy-2-methyl-2-(methylamino)propanoic acid exhibit antidepressant-like effects in animal models. These findings warrant further investigation into their mechanisms of action and efficacy in clinical settings.

Neurological Disorder Research

Given its role as an amino acid transporter substrate, this compound is being explored for its potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to assess its impact on neuroprotection and cognitive function.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-2-(methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications/Notes
3-Methoxy-2-methyl-2-(methylamino)propanoic acid HCl C₇H₁₄ClNO₃ ~195.65 (calculated) Not explicitly listed Methoxy and methylamino groups at C2; methyl at C2. Likely intermediate for chiral synthesis or bioactive molecule development.
3-Mercapto-2-(methylamino)propanoic acid HCl C₅H₁₀ClNO₂S 183.66 14344-46-8 Thiol (-SH) substituent at C3 instead of methoxy. Used in peptide modification and redox-active compound synthesis .
2,2-Difluoro-3-(methylamino)propanoic acid HCl C₄H₈ClF₂NO₂ 175.56 1346597-54-3 Two fluorine atoms at C2; lacks methoxy and methyl groups. Potential fluorinated analog for metabolic stability studies .
2-Methyl-2-(methylamino)propanoic acid HCl C₅H₁₂ClNO₂ 153.61 1223405-15-9 Methyl group at C2; no methoxy substituent. Industrial-grade intermediate for agrochemicals or APIs .
3-(Ethylamino)-2-methylpropanoic acid HCl C₆H₁₄ClNO₂ 167.63 Not provided Ethylamino substituent instead of methylamino; lacks methoxy group. Catalogued as a life science reagent (American Elements) .
Methyl (2S)-3-amino-2-methoxypropanoate HCl C₅H₁₂ClNO₃ 169.61 Not provided Methoxy and amino groups at C2; methyl ester instead of free carboxylic acid. Intermediate for chiral synthesis (Enamine Ltd. Building Blocks Catalogue) .

Key Structural and Functional Differences

In contrast, the thiol group in 3-mercapto-2-(methylamino)propanoic acid HCl introduces redox activity and metal-binding capabilities . Fluorine substituents (e.g., in 2,2-difluoro-3-(methylamino)propanoic acid HCl) increase electronegativity and metabolic stability, making such analogs valuable in medicinal chemistry .

Steric and Chiral Considerations: The 2-methyl-2-(methylamino) configuration creates a sterically hindered chiral center, which may affect enantioselective synthesis outcomes compared to less substituted analogs like 3-(ethylamino)-2-methylpropanoic acid HCl .

Industrial vs. Research Applications: Compounds like 2-methyl-2-(methylamino)propanoic acid HCl (99% purity, industrial grade) are optimized for large-scale API production, whereas methyl (2S)-3-amino-2-methoxypropanoate HCl is tailored for precision chiral synthesis in research settings .

Research Findings and Limitations

  • Purity and Characterization: HPLC purity data (e.g., 98% for 3-(2-glucosyloxy-4-methoxyphenyl)propanoic acid in ) suggest rigorous quality control for related compounds, though specific analytical data for the target compound remain undocumented .
  • Commercial Availability: Industrial-grade analogs (e.g., CAS 1223405-15-9) are marketed by suppliers like ECHEMI, indicating demand for methylamino-substituted propanoic acid derivatives in agrochemical and pharmaceutical industries .

Biological Activity

3-Methoxy-2-methyl-2-(methylamino)propanoic acid hydrochloride, also known by its chemical structure C6H13NO3·HCl, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following structural features:

  • Molecular formula : C6H13NO3·HCl
  • Molecular weight : 179.64 g/mol
  • CAS Number : 1485645-68-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:

Bacterial Strain MIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Bacillus subtilis0.0098
Candida albicans0.039

These findings suggest that the compound may disrupt bacterial cell membranes or inhibit essential enzymes, contributing to its antimicrobial effects .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within microbial cells. It is believed to affect the integrity of cell membranes and interfere with metabolic processes critical for bacterial survival. This aligns with observations made in similar compounds where structural characteristics influence biological activity .

Study on Antimicrobial Efficacy

A comprehensive study investigated the antimicrobial efficacy of several derivatives of this compound against a panel of pathogenic microorganisms. The results indicated that modifications in the chemical structure could enhance antibacterial and antifungal activities. The study concluded that compounds with additional hydroxyl or methoxy groups exhibited improved efficacy compared to their simpler analogs .

Research on Neuroprotective Effects

Another area of research explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the breakdown of neurotransmitters, thereby potentially enhancing cognitive function and providing therapeutic benefits in conditions like Alzheimer's disease .

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